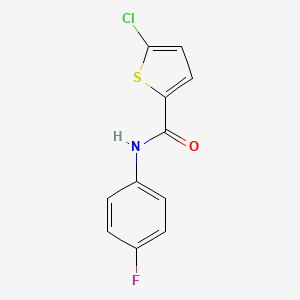

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H7ClFNO This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of various substituted thiophene derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amines or alcohols.

Applications De Recherche Scientifique

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide has been investigated for its potential as an immune modulator and in other scientific fields. It is an organic compound with a thiophene ring, a carboxamide group, and chlorine and fluorine substituents, which contribute to its chemical reactivity and potential biological activity.

Scientific Research Applications

This compound has been explored for various scientific research applications:

Immunology and Cancer Research this compound acts as an agonist for the stimulator of interferon genes (STING) protein, which plays a crucial role in innate immune responses. Derivatives of thiophene carboxamide compounds have shown anticancer activity, particularly against Hep3B liver cancer cells, where they disrupt cell spheroid formation and induce cell cycle arrest.

Enterovirus Inhibitors Thiophene-2-carboxamide core is crucial for maintaining antiviral activity . N-benzyl-N-phenylthiophene-2-carboxamide analogues were synthesized and their antiviral activities were evaluated in vitro .

Medicinal Chemistry It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Coagulation Research indicates that this compound interacts primarily with coagulation factor X, a key player in the blood coagulation cascade. By inhibiting this factor, the compound may reduce blood clot formation, suggesting potential therapeutic applications in anticoagulation therapy.

Materials Science The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Scientific Studies

STING Agonist Activity The STING-agonistic activity of this compound was evaluated using cellular assays. Western blotting was performed to assess the phosphorylation of downstream signaling molecules (TBK1 and IRF3) upon treatment with this compound.

Anticancer Activity Derivatives of this compound have shown promising anticancer activity, particularly against Hep3B liver cancer cells, where they disrupt cell spheroid formation and induce cell cycle arrest.

Antiviral Activity A series of novel human enterovirus 71 inhibitors, N-benzyl-N-phenylthiophene-2-carboxamide analogues, were synthesized and their antiviral activities were evaluated in vitro . Most derivatives of this structure against EV71 had a low micromolar range in the RD (rhabdomyosarcoma) cell lines .

Mécanisme D'action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it binds to the active site of certain enzymes, inhibiting their activity and preventing blood clot formation. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that block the enzyme’s function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-chloro-N-(2-fluorophenyl)thiophene-2-carboxamide

- 5-chloro-N-(3-fluorophenyl)thiophene-2-carboxamide

- 5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its binding affinity to target enzymes and its overall stability .

Activité Biologique

5-Chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group and a fluorophenyl moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were reported to range from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays on different cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation significantly, with IC50 values ranging from 3 to 20 µM depending on the specific cancer type being studied .

For example, in MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 10 µM, indicating strong antiproliferative effects. The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Tubulin destabilization |

| MDA-MB-231 | 23 | Apoptosis induction |

| HCT116 | 14 | Cell cycle arrest |

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular assays .

Case Study: Anticancer Efficacy

A recent study focused on the effects of this compound on human leukemia cell lines. The findings indicated that treatment led to significant reductions in cell viability and alterations in cellular morphology consistent with apoptosis . The study employed flow cytometry to confirm these effects, revealing an increase in cells arrested in the G2/M phase of the cell cycle.

Case Study: Antibacterial Assessment

Another investigation assessed the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential for use in treating chronic infections .

Propriétés

IUPAC Name |

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBUUAOCXSJDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.